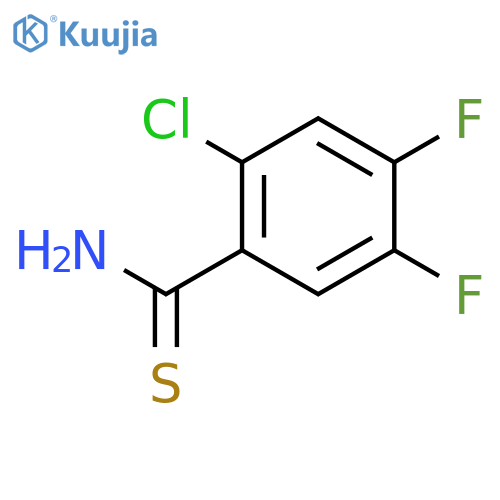Cas no 1379360-75-4 (2-chloro-4,5-difluorobenzene-1-carbothioamide)
2-クロロ-4,5-ジフルオロベンゼン-1-カルボチオアミドは、有機合成化学において重要な中間体として利用される芳香族チオアミド化合物です。分子内にクロロ基とジフルオロ基を有するため、高い電子求引性を示し、求核置換反応や環化反応などの多様な変換反応に適しています。特に、医農薬品の合成中間体としての応用が期待され、チオアミド基を介したさらなる官能基変換が可能です。フッ素原子の導入により、代謝安定性や脂溶性の向上が図れる点が特徴です。標準的な有機溶媒に可溶であり、合成プロセスにおける取り扱い性に優れています。

1379360-75-4 structure
商品名:2-chloro-4,5-difluorobenzene-1-carbothioamide
2-chloro-4,5-difluorobenzene-1-carbothioamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-4,5-difluorobenzene-1-carbothioamide
- 1379360-75-4
- EN300-2006507
-
- インチ: 1S/C7H4ClF2NS/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H2,11,12)
- InChIKey: GXYIFFVXVHRQKQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(=CC=1C(N)=S)F)F
計算された属性
- せいみつぶんしりょう: 206.9721043g/mol
- どういたいしつりょう: 206.9721043g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 58.1Ų
2-chloro-4,5-difluorobenzene-1-carbothioamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2006507-5.0g |
2-chloro-4,5-difluorobenzene-1-carbothioamide |
1379360-75-4 | 5g |
$2940.0 | 2023-05-26 | ||
| Enamine | EN300-2006507-0.5g |
2-chloro-4,5-difluorobenzene-1-carbothioamide |
1379360-75-4 | 0.5g |
$603.0 | 2023-09-16 | ||
| Enamine | EN300-2006507-2.5g |
2-chloro-4,5-difluorobenzene-1-carbothioamide |
1379360-75-4 | 2.5g |
$1230.0 | 2023-09-16 | ||
| Enamine | EN300-2006507-10.0g |
2-chloro-4,5-difluorobenzene-1-carbothioamide |
1379360-75-4 | 10g |
$4360.0 | 2023-05-26 | ||
| Enamine | EN300-2006507-1.0g |
2-chloro-4,5-difluorobenzene-1-carbothioamide |
1379360-75-4 | 1g |
$1014.0 | 2023-05-26 | ||
| Enamine | EN300-2006507-0.25g |
2-chloro-4,5-difluorobenzene-1-carbothioamide |
1379360-75-4 | 0.25g |
$579.0 | 2023-09-16 | ||
| Enamine | EN300-2006507-10g |
2-chloro-4,5-difluorobenzene-1-carbothioamide |
1379360-75-4 | 10g |
$2701.0 | 2023-09-16 | ||
| Enamine | EN300-2006507-5g |
2-chloro-4,5-difluorobenzene-1-carbothioamide |
1379360-75-4 | 5g |
$1821.0 | 2023-09-16 | ||
| Enamine | EN300-2006507-1g |
2-chloro-4,5-difluorobenzene-1-carbothioamide |
1379360-75-4 | 1g |
$628.0 | 2023-09-16 | ||
| Enamine | EN300-2006507-0.05g |
2-chloro-4,5-difluorobenzene-1-carbothioamide |
1379360-75-4 | 0.05g |
$528.0 | 2023-09-16 |
2-chloro-4,5-difluorobenzene-1-carbothioamide 関連文献
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
1379360-75-4 (2-chloro-4,5-difluorobenzene-1-carbothioamide) 関連製品
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
